molecular formula C17H26N2O B103905 5-Methoxy-N,N-dipropyltryptamine CAS No. 69496-75-9

5-Methoxy-N,N-dipropyltryptamine

Cat. No.: B103905
CAS No.: 69496-75-9
M. Wt: 274.4 g/mol
InChI Key: PNHPVNBKLQWBKH-UHFFFAOYSA-N
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Description

5-methoxy DPT is a substituted form of DPT that is also an analog of 5-methoxy DiPT, a psychoactive monoamine re-uptake inhibitor. The physiological and toxicological properties of this compound are not known. 5-methoxy DPT is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications.
DPT is a psychedelic drug that inhibits the re-uptake of dopamine, serotonin, and norepinephrine (IC50s = 23, 2.9, and 9.1 μM, respectively). 5-methoxy DPT is a substituted form of DPT that is also an analog of 5-methoxy DiPT, a psychoactive monoamine re-uptake inhibitor. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Mechanism of Action

Target of Action

5-Methoxy-N,N-dipropyltryptamine, also known as 5-MeO-DiPT or “Foxy Methoxy”, is a psychedelic tryptamine . The primary target of 5-MeO-DiPT is the 5-HT2A receptor , a subtype of the serotonin receptor . This receptor plays a key role in the function and distribution of serotonin in the brain, which affects mood and perception .

Mode of Action

The mechanism that produces the hallucinogenic and entheogenic effects of 5-MeO-DiPT is thought to result primarily from 5-HT2A receptor agonism . This means that 5-MeO-DiPT binds to the 5-HT2A receptor and activates it, mimicking the action of serotonin . Additional mechanisms of action such as monoamine oxidase inhibition (MAOI) may also be involved .

Biochemical Pathways

Its action on the 5-ht2a receptor suggests that it likely impacts theserotonergic pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, anxiety, and sensory perception .

Pharmacokinetics

5-MeO-DiPT is orally active, and dosages between 6–20 mg are commonly reported . It produces effects with an onset of 20 to 30 minutes and with peak effects occurring between 1 to 1.5 hours after administration .

Result of Action

The activation of the 5-HT2A receptor by 5-MeO-DiPT leads to a range of effects. Many users report experiencing hallucinations, changes in sensory perception, and altered states of consciousness . Some users also report sound distortion, also noted with the related drug, DiPT .

Action Environment

The effects of 5-MeO-DiPT can be influenced by a variety of environmental factors. For instance, the drug’s effects may be more intense or last longer in individuals who have a higher body mass, slower metabolism, or who take the drug on an empty stomach. Additionally, the use of other substances, such as alcohol or other psychoactive drugs, can also influence the effects of 5-MeO-DiPT .

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h6-7,12-13,18H,4-5,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHPVNBKLQWBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219723
Record name 5-Methoxy-DPT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69496-75-9
Record name 5-Methoxy-N,N-dipropyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69496-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-MeO-DPT
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069496759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-DPT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-N,N-DIPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYW60P516B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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